(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a fluorophenyl group and an imino group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, and an appropriate reagent like an alkene or alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and a carbonyl compound.
Acetylation: The final step involves the acetylation of the amine group to form the N-acetyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetyl group.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of the corresponding amine.
Scientific Research Applications
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(2Z)-N-acetyl-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-acetyl-2-(4-fluorophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c1-11(22)20-17(23)15-10-12-4-2-3-5-16(12)24-18(15)21-14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHQBQRVARMWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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